molecular formula C12H21N3O B6285536 N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine CAS No. 1384669-03-7

N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine

Cat. No. B6285536
CAS RN: 1384669-03-7
M. Wt: 223.3
InChI Key:
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Description

The compound “N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core structure in this compound, is widely used in medicinal chemistry to develop compounds for treating human diseases . Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage. This can lead to the discovery of new drugs with a variety of biological activities.

Biological Activity Profiling

Stereochemistry plays a crucial role in the biological activity of compounds. The different stereoisomers and spatial orientations of substituents in molecules like N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine can lead to diverse biological profiles, which is crucial for drug candidates targeting enantioselective proteins .

Pharmacophore Development

The non-planarity of the pyrrolidine ring, known as “pseudorotation,” is significant in pharmacophore development. It allows for the creation of bioactive molecules with target selectivity, which is essential in the design of new compounds with varied biological profiles .

Synthetic Chemistry

The compound’s structure suggests potential use in synthetic chemistry, where it could serve as a precursor or intermediate in the synthesis of more complex molecules. Its unique scaffold could be utilized in ring construction from different cyclic or acyclic precursors or in the functionalization of preformed pyrrolidine rings .

Antioxidant Potential

Compounds with structures similar to N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine have shown good scavenging potential in antioxidant assays, which could be explored further for this compound .

Solvent-Free Synthesis

The structural features of this compound suggest its potential application in solvent-free synthetic approaches, such as A3 and KA2 coupling reactions. This is an environmentally friendly method that avoids the use of solvents, which is increasingly important in green chemistry .

Analytical Chemistry

In analytical chemistry, the compound could be used as a standard or reference material in various spectroscopic and chromatographic techniques, aiding in the quantification and identification of similar compounds .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors, such as the κ-opioid receptor (kor) . These receptors play a crucial role in pain perception and mood regulation.

Mode of Action

Compounds with similar structures have been found to act as antagonists at their target receptors . This means they bind to the receptor and block its activation, preventing any downstream effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine' involves the reaction of N-methylpyrrolidine with 2-bromo-5-(propan-2-yl)-1,3-oxazole followed by reduction with lithium aluminum hydride and subsequent N-methylation with methyl iodide.", "Starting Materials": [ "N-methylpyrrolidine", "2-bromo-5-(propan-2-yl)-1,3-oxazole", "lithium aluminum hydride", "methyl iodide" ], "Reaction": [ "Step 1: N-methylpyrrolidine is reacted with 2-bromo-5-(propan-2-yl)-1,3-oxazole in the presence of a base such as potassium carbonate to yield N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidine.", "Step 2: The resulting compound is then reduced with lithium aluminum hydride in anhydrous ether to yield the corresponding amine.", "Step 3: The amine is then N-methylated with methyl iodide in the presence of a base such as potassium carbonate to yield the final product, N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine." ] }

CAS RN

1384669-03-7

Product Name

N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine

Molecular Formula

C12H21N3O

Molecular Weight

223.3

Purity

85

Origin of Product

United States

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